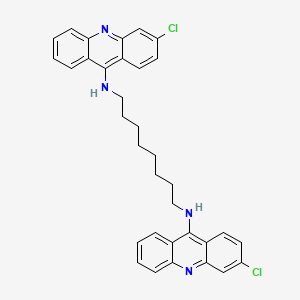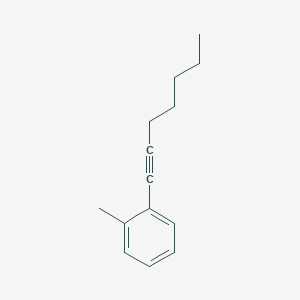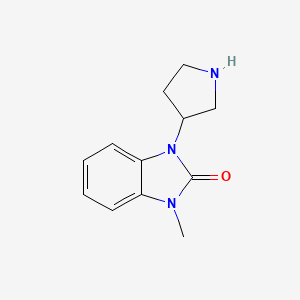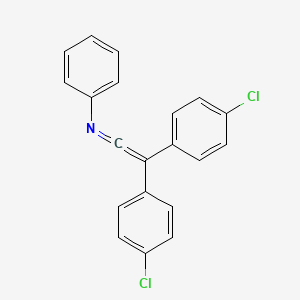
2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine is an organic compound characterized by the presence of two 4-chlorophenyl groups and a phenylethen-1-imine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the imine linkage between the aldehyde and the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(4-chlorophenyl)acetic acid: Similar in structure but contains an acetic acid moiety instead of an imine group.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): An organochlorine compound with similar chlorophenyl groups but different functional groups.
Uniqueness
2,2-Bis(4-chlorophenyl)-N-phenylethen-1-imine is unique due to its imine linkage, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
63168-08-1 |
|---|---|
Formule moléculaire |
C20H13Cl2N |
Poids moléculaire |
338.2 g/mol |
InChI |
InChI=1S/C20H13Cl2N/c21-17-10-6-15(7-11-17)20(16-8-12-18(22)13-9-16)14-23-19-4-2-1-3-5-19/h1-13H |
Clé InChI |
JOULQHDSCHPJNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



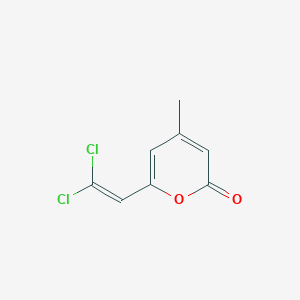
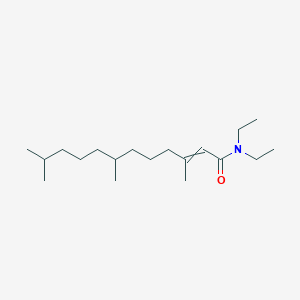
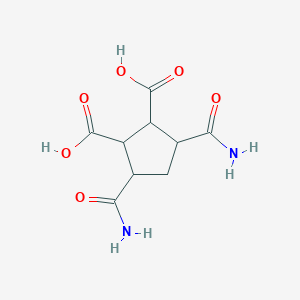
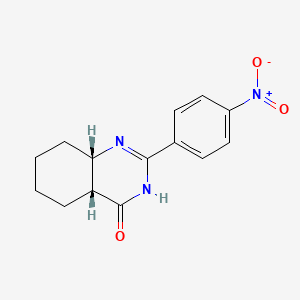
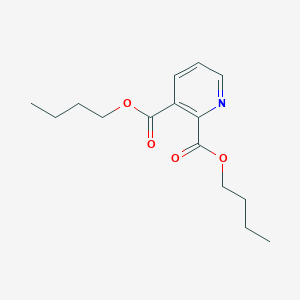
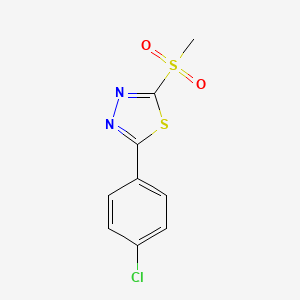
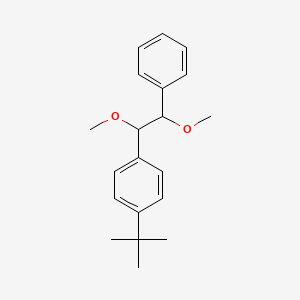
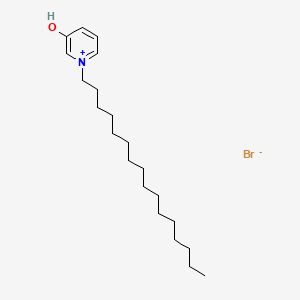
![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)
